2-Bromo-5-(4,4-difluoro-piperidin-1-ylmethyl)-pyridine
Descripción
Propiedades
IUPAC Name |
2-bromo-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2/c12-10-2-1-9(7-15-10)8-16-5-3-11(13,14)4-6-16/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBMRGMIXIEPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-Bromo-5-(4,4-difluoro-piperidin-1-ylmethyl)-pyridine is a novel chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a bromine atom and a difluorinated piperidine moiety linked to a pyridine ring, which enhances its lipophilicity and bioavailability. The compound's molecular formula is with a molecular weight of approximately 305.16 g/mol.
Structural Characteristics
The structural uniqueness of 2-Bromo-5-(4,4-difluoro-piperidin-1-ylmethyl)-pyridine contributes significantly to its biological activity. The presence of the difluorinated piperidine enhances interactions with biological targets, making it a candidate for various therapeutic applications.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromo-5-(piperidin-1-ylmethyl)pyridine | Bromine at position 2; piperidine at position 5 | Lacks fluorination; simpler structure |
| 3-Bromo-2-(trifluoromethyl)pyridine | Bromine at position 3; trifluoromethyl group | Higher fluorination; different biological activity |
| 4-Bromo-2-(difluoromethyl)pyridine | Bromine at position 4; difluoromethyl group | Different substitution pattern; varied reactivity |
Biological Activity
Research indicates that 2-Bromo-5-(4,4-difluoro-piperidin-1-ylmethyl)-pyridine exhibits potential as an inhibitor in various enzyme systems. Its structural analogs have shown promise in targeting neurological and psychiatric disorders. Notably, compounds with similar structures have been identified as inhibitors for catechol-O-methyltransferase (COMT), an enzyme involved in neurotransmitter metabolism, suggesting that this compound may also have similar inhibitory properties .
The mechanism of action for this compound likely involves its interaction with specific biological receptors and enzymes. Studies on related compounds suggest that the difluorinated piperidine moiety may enhance binding affinity and selectivity towards target sites, which is crucial for therapeutic efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 2-Bromo-5-(4,4-difluoro-piperidin-1-ylmethyl)-pyridine:
- Antimicrobial Activity : A study screening a library of compounds found that derivatives of pyridine exhibited significant antimicrobial activity against Mycobacterium tuberculosis, with some showing minimum inhibitory concentrations (MIC) below 20 µM . This suggests that similar derivatives may also possess antimicrobial properties.
- Neuropharmacological Effects : Research on piperidine derivatives has indicated potential effects on neurotransmitter systems, which could translate into therapeutic applications for mood disorders and cognitive enhancement .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the piperidine ring significantly affected biological activity. For instance, substitutions that increased lipophilicity enhanced potency against certain targets while maintaining low cytotoxicity in eukaryotic cells .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The primary applications of 2-Bromo-5-(4,4-difluoro-piperidin-1-ylmethyl)-pyridine lie in medicinal chemistry:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzyme systems, particularly those involved in neurological and psychiatric disorders. Its structural similarity to other known inhibitors suggests it may interact with targets such as catechol-O-methyltransferase (COMT) and other enzymes involved in neurotransmitter metabolism.
Biological Studies
The compound is utilized in biological research to study various pathways and mechanisms:
- Receptor Interaction Studies : Research indicates that compounds with similar structures can modulate receptor activity, providing insights into their therapeutic effects. Understanding these interactions can help develop drugs targeting specific neurological conditions .
Industrial Applications
Beyond medicinal uses, 2-Bromo-5-(4,4-difluoro-piperidin-1-ylmethyl)-pyridine serves as a building block in organic synthesis and materials science:
Comparación Con Compuestos Similares
Comparison with Similar Bromopyridine Derivatives
a) 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Structure : Boronic ester at the 5-position.
- Molecular Weight : 283.96 g/mol .
- Applications : Used as a Suzuki coupling partner for synthesizing biarylpyridines. The boronic ester group enables efficient cross-coupling but requires anhydrous conditions .
b) 2-Bromo-5-(trifluoromethyl)pyridine
- Structure : Trifluoromethyl group at the 5-position.
- Electronic Effects : The electron-withdrawing CF₃ group reduces electron density at the pyridine ring, accelerating nucleophilic aromatic substitution .
- Applications : Common in agrochemicals and pharmaceuticals due to enhanced lipophilicity and metabolic resistance .
- Contrast : The target compound’s 4,4-difluoro-piperidinylmethyl group may improve solubility compared to the hydrophobic CF₃ substituent.
c) 2-Bromo-5-(1,1-difluoroethyl)pyridine
- Structure : Difluoroethyl group at the 5-position.
- Synthesis : Prepared via copper-catalyzed arylation under Taillefer-Cristau conditions .
- Applications : Intermediate for fluorinated bioactive molecules. The difluoroethyl group mimics steric and electronic properties of carbonyl groups .
a) Hydrogenation and Cross-Coupling
- Example : 2-Bromo-5-butylpyridine is synthesized via hydrogenation of 2-bromo-5-(but-1-en-1-yl)pyridine using Pd/C .
- Relevance : Similar strategies could apply to the target compound, substituting the ene group with a piperidinylmethyl moiety via alkylation or reductive amination.
b) Nucleophilic Substitution
- Example : 5-Bromo-2-(difluoromethyl)pyridine derivatives are synthesized via halogen exchange or nucleophilic displacement .
- Relevance : The bromine atom in the target compound could be replaced with amines or alkoxy groups to diversify its applications.
a) Antifungal Activity
- Example: Bromopyridines like 2-bromo-5-(6-fluoro-3-pyridyl)thieno[3,2-b]pyridine exhibit antifungal properties via thienopyridine backbone interactions .
- Implication : The target compound’s piperidine group may enhance penetration into fungal membranes or modulate target binding.
b) DHODH Inhibition
- Example : 2-(3-Alkoxy-1H-pyrazol-1-yl)azines with bromopyridine cores inhibit human dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases .
- Implication : The 4,4-difluoro-piperidinylmethyl group in the target compound could optimize steric and electronic compatibility with DHODH’s active site.
Q & A
Q. What solvent systems optimize reductive homocoupling of brominated pyridine derivatives?
- Methodology : Test biorenewable solvents like Cyrene™ (dihydrolevoglucosenone) blended with γ-valerolactone (GVL) to enhance reaction sustainability. For 2-bromo-5-(trifluoromethyl)pyridine, Cyrene™/GVL (4:1 v/v) achieved 97% conversion in 8 hours with 20 mol% tetrabutylammonium iodide (TBAI) as an accelerator. Compare with traditional solvents (DMF, THF) to evaluate green chemistry metrics .
Q. How can computational modeling predict the corrosion inhibition efficiency of this compound on metal surfaces?
- Methodology : Conduct DFT studies to calculate adsorption energies and charge transfer between the pyridine ring’s lone pairs and metal d-orbitals. Simulate interactions with iron (110) surfaces using Materials Studio. Validate experimentally via electrochemical impedance spectroscopy (EIS) in 0.5 M H₂SO₄, correlating inhibition efficiency (%) with computed donor-acceptor binding strengths .
Q. What strategies mitigate competing side reactions during functionalization of the pyridine ring?
- Methodology : Introduce protecting groups (e.g., Boc for amines) to block reactive sites prior to bromination. For example, protect the piperidine nitrogen before brominating the pyridine at the 2-position. Monitor reaction progress via TLC (silica gel, ethyl acetate/heptane eluent) and isolate intermediates using flash chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
